Tert-butyl 4-(methylamino)-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

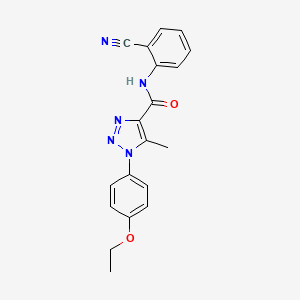

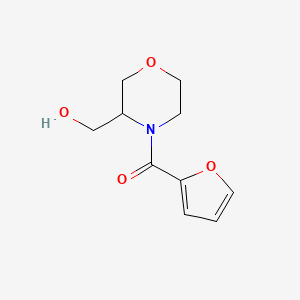

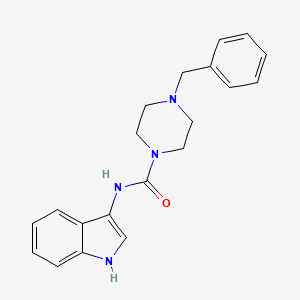

“Tert-butyl 4-(methylamino)-3-nitrobenzoate” is a complex organic compound. The “tert-butyl” part refers to a functional group (tertiary butyl group) consisting of a carbon atom bonded to three other carbon atoms . The “4-(methylamino)-3-nitrobenzoate” part suggests the presence of a benzoate group (a benzene ring with a carboxylate group) that is substituted with a methylamino group at the 4th position and a nitro group at the 3rd position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzene ring and the various functional groups .Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions involving the nitro group, the methylamino group, or the benzoate group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . These properties would be determined by the compound’s molecular structure and the nature of its functional groups.Scientific Research Applications

Synthesis of N-Heterocycles

Tert-butyl 4-(methylamino)-3-nitrobenzoate: is utilized in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and natural products . The compound serves as a precursor in the formation of complex molecules like piperidines, pyrrolidines, and azetidines, which are essential in creating a diverse range of therapeutic agents.

Asymmetric Synthesis

This compound plays a crucial role in asymmetric synthesis, particularly in the creation of chiral molecules . Chirality is a key factor in the efficacy and safety of many drugs, and the ability to synthesize enantiomerically pure substances is vital for pharmaceutical research.

Chemical Intermediate

As a chemical intermediate, Tert-butyl 4-(methylamino)-3-nitrobenzoate is involved in multi-step synthetic processes . It can be transformed into various functional groups, aiding in the synthesis of more complex compounds needed for material science and chemical research.

Analytical Reference Material

In analytical chemistry, this compound can be used as a reference material to calibrate instruments or validate analytical methods . Its well-defined properties and stability make it suitable for such applications, ensuring accuracy and precision in measurements.

Medicinal Chemistry Research

In medicinal chemistry, researchers use Tert-butyl 4-(methylamino)-3-nitrobenzoate to develop new drug candidates . Its structure allows for the exploration of pharmacophores, which are parts of a molecular structure that are responsible for a drug’s biological activity.

Educational Purposes

This compound is also valuable in academic settings, where it can be used to demonstrate various chemical reactions and synthetic strategies to chemistry students . It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis.

Mechanism of Action

Target of Action

Related compounds such as tert-butanol have been shown to interact with various proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

It’s known that the tert-butyl group can be used as a probe for nmr studies of macromolecular complexes . This suggests that the compound might interact with its targets in a way that affects their structural conformation, thereby altering their function.

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations and biosynthetic and biodegradation pathways .

Pharmacokinetics

Related compounds such as tert-butanol have been studied, and information about their absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is available .

Result of Action

Related compounds such as benzoic acid and 2,2’-methylenebis (6-tert-butyl-4-methylphenol) have been shown to significantly inhibit seed germination and induce senescence and necrosis in tobacco leaves .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 4-(methylamino)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-5-6-9(13-4)10(7-8)14(16)17/h5-7,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCKTMRTFPMWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid](/img/structure/B2851161.png)

![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2851168.png)

![1-(3-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2851172.png)

![[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio]acetic acid](/img/structure/B2851173.png)